Product packaging for 2-(2-Hydroxyethyl)pyrimidin-5-ol(Cat. No.:CAS No. 1422343-89-2)

2-(2-Hydroxyethyl)pyrimidin-5-ol

Cat. No.: B3239822
CAS No.: 1422343-89-2
M. Wt: 140.14 g/mol
InChI Key: ORAHPHTUHGWKSN-UHFFFAOYSA-N
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Description

Context and Significance within Pyrimidine (B1678525) Chemistry

The significance of the pyrimidine scaffold in medicinal chemistry and chemical biology is well-established. Pyrimidine derivatives exhibit a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. googleapis.compatsnap.comnih.gov The core structure of 2-(2-Hydroxyethyl)pyrimidin-5-ol features a pyrimidine ring substituted with a hydroxyl group at the 5-position and a 2-hydroxyethyl group at the 2-position. This combination of functionalities suggests its potential as a versatile building block in the synthesis of more complex molecules.

The hydroxyl group at the 5-position can act as a directing group in electrophilic substitution reactions and as a nucleophile or a precursor to other functional groups. The 2-(2-hydroxyethyl) side chain introduces a primary alcohol, which can undergo a variety of chemical transformations, such as oxidation, esterification, or etherification, providing a handle for further molecular elaboration or for conjugation to other molecules of interest. The presence of these reactive sites on a stable pyrimidine core makes it a potentially valuable intermediate for creating libraries of novel compounds for biological screening.

Historical Perspective of this compound Research Trajectories

A comprehensive review of scientific literature reveals a notable absence of dedicated research on this compound. While the synthesis of various substituted pyrimidines and pyrimidin-5-ols has been a subject of chemical research for decades, specific methods for the preparation of this compound are not prominently documented in academic journals.

General methods for the synthesis of 2-substituted pyrimidin-5-ols often involve the condensation of a three-carbon component with an appropriate amidine. For instance, a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been described, which could potentially be adapted for the synthesis of the target molecule. organic-chemistry.org However, without specific studies, the historical research trajectory of this compound remains largely undefined. Its existence is primarily noted in the catalogs of chemical suppliers, which suggests it is available for research purposes, though its origins and the synthetic routes employed by these suppliers are not detailed.

Current Research Frontiers and Unexplored Areas

The lack of dedicated research on this compound means that its potential applications are largely theoretical and based on the known reactivity of its constituent parts. The current research frontiers for this compound are, therefore, wide open and ripe for exploration.

Synthetic Methodology: The development of a robust and scalable synthesis for this compound would be a significant first step. Investigating various synthetic strategies, including the construction of the pyrimidine ring from acyclic precursors or the functionalization of a pre-existing pyrimidine core, would be of great interest to synthetic chemists.

Medicinal Chemistry: Given the broad biological activities of pyrimidine derivatives, this compound could serve as a scaffold for the development of new therapeutic agents. nih.gov The hydroxyl groups could be functionalized to create a library of derivatives to be screened for various biological targets, including kinases, which are often implicated in cancer and inflammatory diseases.

Materials Science: The ability of the hydroxyl groups to form hydrogen bonds and participate in polymerization reactions suggests that this compound could be explored as a monomer or a cross-linking agent in the development of novel polymers with specific thermal or optical properties.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
Appearance Not specified in literature
Solubility Not specified in literature
Melting Point Not specified in literature

| Boiling Point | Not specified in literature |

Note: The physicochemical properties are calculated based on the chemical structure, as experimental data is not widely available in academic literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O2 B3239822 2-(2-Hydroxyethyl)pyrimidin-5-ol CAS No. 1422343-89-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-hydroxyethyl)pyrimidin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-2-1-6-7-3-5(10)4-8-6/h3-4,9-10H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAHPHTUHGWKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 2 Hydroxyethyl Pyrimidin 5 Ol

Established Synthetic Pathways for 2-(2-Hydroxyethyl)pyrimidin-5-ol

The traditional approaches to constructing the pyrimidine (B1678525) ring often rely on the condensation of two key building blocks: a three-carbon dielectrophile and a compound containing an N-C-N (amidine) fragment.

Traditional Reaction Sequences and Key Precursors

A plausible and established route to this compound involves a multi-step sequence starting from readily available precursors. One such strategy begins with the synthesis of a 2-substituted-5-alkoxypyrimidine, followed by dealkylation to reveal the 5-hydroxyl group.

A key precursor for introducing the 2-(2-hydroxyethyl) side chain is 3-hydroxy-N-(2-hydroxyethyl)propanimidamide. This amidine can be prepared from 3-hydroxypropionitrile (B137533) via the Pinner reaction, followed by reaction with 2-aminoethanol. The subsequent cyclocondensation of this amidine with a suitable three-carbon synthon, such as a malonic ester derivative, would lead to the desired pyrimidine core. For instance, condensation with diethyl malonate in the presence of a base like sodium ethoxide is a classical approach to forming the pyrimidine ring.

Alternatively, a more convergent approach could involve the initial synthesis of 2-chloro-5-hydroxypyrimidine (B58251). This intermediate can be prepared from 2-chloro-5-methoxypyrimidine (B1297454) by demethylation using reagents like hydrobromic acid. organic-chemistry.org The 2-chloro substituent can then be displaced by a nucleophile. A potential route to this compound would involve the reaction of 2-chloro-5-hydroxypyrimidine with ethylene (B1197577) glycol in the presence of a base. The hydroxyl group at the 5-position would likely require protection, for example, as a benzyl (B1604629) ether, prior to the nucleophilic substitution, followed by a final deprotection step. The synthesis of 5-benzyloxypyrimidine derivatives and their subsequent debenzylation via catalytic hydrogenation is a well-documented strategy in pyrimidine chemistry.

A general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been reported, which could be adapted. This involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with an appropriate amidinium salt. researchgate.net For the synthesis of a precursor to this compound, an amidine bearing a protected hydroxyl group would be required. The resulting ester could then be reduced to the primary alcohol.

Precursor 1Precursor 2Reaction TypeResulting Intermediate/Product
3-Hydroxy-N-(2-hydroxyethyl)propanimidamideDiethyl malonateCyclocondensationThis compound
2-Chloro-5-benzyloxypyrimidineEthylene glycolNucleophilic Substitution2-(2-Hydroxyethyl)-5-benzyloxypyrimidine
5-Benzyloxy-2-cyanopyrimidine-Hydrolysis and Reduction5-Benzyloxy-2-(2-hydroxyethyl)pyrimidine

Multi-Component Reactions and Cyclocondensation Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. The Biginelli reaction, a classic MCR, typically yields dihydropyrimidines from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. organic-chemistry.orgwikipedia.org While the direct synthesis of this compound via a classical Biginelli reaction is not straightforward due to the required substitution pattern, variations of this reaction using functionalized building blocks could be envisioned.

More relevant are cyclocondensation reactions that are not strictly MCRs but still involve the one-pot formation of the pyrimidine ring. For instance, the reaction of amidines with various 1,3-dicarbonyl compounds or their equivalents is a widely used method. nih.gov To synthesize this compound, one could theoretically employ 3-hydroxy-N-(2-hydroxyethyl)propanimidamide and a malonic acid derivative that would lead to the 5-hydroxy substituent, such as formylacetic acid or its ester.

Advanced Synthetic Strategies and Novel Methodologies

Modern synthetic chemistry has introduced a range of powerful tools that can be applied to the synthesis of functionalized pyrimidines, offering improvements in efficiency, selectivity, and substrate scope.

Organocatalysis and Metal-Catalyzed Coupling Reactions in Pyrimidine Synthesis

Organocatalysis has emerged as a powerful strategy in organic synthesis. While direct applications to the synthesis of this compound are not widely reported, organocatalytic methods for the preparation of functionalized pyrimidines are known. For example, the enantioselective aza-Michael reaction of pyrimidines to α,β-unsaturated aldehydes, catalyzed by diarylprolinol silyl (B83357) ethers, has been used to synthesize chiral acyclic pyrimidine nucleoside analogues. nih.gov

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds. tcichemicals.com For a molecule like this compound, these methods could be applied to introduce the hydroxyethyl (B10761427) group at the C2 position of a pre-existing 5-hydroxypyrimidine (B18772) ring. For instance, a Negishi or Suzuki coupling of a 2-halopyrimidine with a suitable organozinc or organoboron reagent bearing the hydroxyethyl moiety (with appropriate protection) would be a feasible approach. Palladium and nickel catalysts are commonly employed for such transformations. tcichemicals.com

Furthermore, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. organic-chemistry.orgacs.org This sustainable method proceeds through condensation and dehydrogenation steps and could potentially be adapted for the synthesis of this compound by careful selection of the alcohol building blocks.

Catalyst TypeReactionApplication to this compound Synthesis
Palladium/NickelCross-Coupling (e.g., Suzuki, Negishi)Coupling of a 2-halopyrimidin-5-ol derivative with a (2-hydroxyethyl)boronic ester or a (2-hydroxyethyl)zinc reagent.
IridiumMulti-component SynthesisReaction of an amidine with appropriate alcohols that could form the pyrimidine ring and the desired substituents.
Organocatalyst (e.g., Proline derivatives)Aza-Michael AdditionPotential for creating chiral centers in related pyrimidine structures.

Stereoselective Synthesis Approaches for Functionalized Pyrimidines

The development of stereoselective methods for the synthesis of functionalized pyrimidines is of great interest, particularly for applications in medicinal chemistry. While this compound itself is achiral, the introduction of stereocenters into the side chain or at other positions on the pyrimidine ring can have a profound impact on biological activity.

Stereoselective synthesis can be achieved through various strategies, including the use of chiral catalysts (metal-based or organocatalysts) or chiral auxiliaries. For instance, an asymmetric reduction of a 2-(2-oxoethyl)pyrimidine derivative could provide a stereoselective route to a chiral 2-(2-hydroxyethyl)pyrimidine. Similarly, the use of chiral building blocks in a cyclocondensation reaction can lead to enantiomerically enriched pyrimidine products.

Flow Chemistry and Continuous Processing Techniques

Flow chemistry has gained significant traction in both academic and industrial settings due to its advantages in terms of safety, scalability, and process control. The synthesis of heterocyclic compounds, including pyrimidines, is well-suited for flow-based systems.

Continuous flow reactors can offer enhanced heat and mass transfer, allowing for reactions to be performed at higher temperatures and pressures than in traditional batch reactors. This can lead to shorter reaction times and improved yields. For the synthesis of this compound, a multi-step sequence could be "telescoped" in a flow system, where the output of one reactor is directly fed into the next, minimizing purification steps and handling of intermediates. This approach would be particularly beneficial for reactions involving hazardous reagents or unstable intermediates. For example, the generation and subsequent reaction of a highly reactive organometallic species for a cross-coupling reaction could be performed more safely and efficiently in a continuous flow setup.

Chemical Reactivity and Transformation Mechanisms of the this compound Scaffold

The chemical reactivity of the this compound scaffold is a subject of significant interest due to the potential for creating a wide array of derivatives with diverse applications. The inherent electronic properties of the pyrimidine ring, coupled with the reactivity of the hydroxyethyl and hydroxyl substituents, provide multiple avenues for chemical modification.

Functional Group Interconversions Involving the Hydroxyethyl Moiety

The primary alcohol of the 2-(2-hydroxyethyl) side chain is a prime site for various functional group interconversions, allowing for the extension and modification of this part of the molecule.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. For instance, oxidation to the aldehyde, 2-formylpyrimidin-5-ol, can be achieved using mild oxidizing agents. Further oxidation to the carboxylic acid, pyrimidine-2-carboxylic acid, can also be accomplished. thermofisher.comnih.govsigmaaldrich.com While specific conditions for the title compound are not extensively documented, analogous oxidations of similar heterocyclic alcohols are well-established. nih.gov

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides, to form the corresponding esters. commonorganicchemistry.comlibretexts.orgorganic-chemistry.orgnih.gov This reaction is typically catalyzed by an acid or a coupling agent.

Etherification: Etherification of the hydroxyethyl group can be achieved through various methods, most notably the Williamson ether synthesis. masterorganicchemistry.comyoutube.combyjus.comorganic-chemistry.orglibretexts.org This involves deprotonation of the alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

TransformationReagents and ConditionsProductNotes
Oxidation to AldehydeMild oxidizing agent (e.g., PCC, DMP)2-(Formylmethyl)pyrimidin-5-olAnalogous to oxidation of other primary alcohols.
Oxidation to Carboxylic AcidStrong oxidizing agent (e.g., KMnO4, Jones reagent)2-(Carboxymethyl)pyrimidin-5-olFurther oxidation of the aldehyde or direct oxidation of the alcohol.
EsterificationR-COCl, pyridine (B92270)2-(2-Acyloxyethyl)pyrimidin-5-olA common method for forming esters from alcohols.
Etherification (Williamson)1. NaH; 2. R-X2-(2-Alkoxyethyl)pyrimidin-5-olA versatile method for ether synthesis.

Electrophilic and Nucleophilic Substitutions on the Pyrimidine Ring

The pyrimidine ring in this compound is electron-deficient, which influences its susceptibility to substitution reactions. The presence of the activating hydroxyl group at the C5 position and the deactivating nature of the nitrogen atoms govern the regioselectivity of these transformations.

Electrophilic Substitution: The electron-donating hydroxyl group at the C5 position activates the ring towards electrophilic attack, primarily at the C4 and C6 positions.

Halogenation: Halogenation, such as bromination or chlorination, is expected to occur at the C4 or C6 position. wikipedia.orglumenlearning.comlibretexts.org This is a common reaction for activated pyrimidine systems.

Nitration: Nitration of the pyrimidine ring can be achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comrsc.orgresearchgate.netnanobioletters.com The nitro group would likely be introduced at the C4 or C6 position due to the directing effect of the C5-hydroxyl group. The nitration of 2-substituted pyrimidine-4,6-diones has been shown to yield 5,5-gem-dinitropyrimidine-4,6-diones. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions, especially if a good leaving group is present. wikipedia.orgyoutube.comnih.govmasterorganicchemistry.comsci-hub.se While the hydroxyl group at C5 is not a typical leaving group, derivatization to a better leaving group (e.g., a sulfonate ester) could enable nucleophilic displacement.

A notable mechanism in the nucleophilic substitution of pyrimidines is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. wikipedia.orgrsc.orgrsc.org This pathway is particularly relevant for reactions with strong nucleophiles like metal amides and can lead to rearranged products.

ReactionReagents and ConditionsExpected Product(s)Mechanism Notes
Halogenation (e.g., Bromination)Br2, Lewis Acid (e.g., FeBr3)4-Bromo-2-(2-hydroxyethyl)pyrimidin-5-ol and/or 6-Bromo-2-(2-hydroxyethyl)pyrimidin-5-olElectrophilic aromatic substitution directed by the C5-OH group.
NitrationHNO3, H2SO44-Nitro-2-(2-hydroxyethyl)pyrimidin-5-ol and/or 6-Nitro-2-(2-hydroxyethyl)pyrimidin-5-olElectrophilic aromatic substitution.
Nucleophilic SubstitutionNu-, (with leaving group at C2, C4, or C6)Substituted pyrimidineSNAr or ANRORC mechanism depending on substrate and nucleophile.

Rearrangement Reactions and Pericyclic Transformations

The pyrimidine scaffold can undergo several types of rearrangement reactions, often under specific conditions, leading to structurally diverse products.

Dimroth Rearrangement: This rearrangement involves the transposition of endocyclic and exocyclic nitrogen atoms. wikipedia.orgresearchgate.netbenthamscience.comrsc.org For a 2-substituted pyrimidine, this could potentially occur if the exocyclic group contains a nitrogen atom, or through the formation of an N-alkylated pyrimidinium salt followed by treatment with a base.

Boekelheide Rearrangement: This reaction is characteristic of N-oxides of heterocycles with an α-alkyl group. wikipedia.orgnih.govresearchgate.netic.ac.ukacs.org If this compound were converted to its N-oxide, it could potentially undergo a Boekelheide rearrangement upon treatment with an acylating agent like acetic anhydride (B1165640), leading to functionalization of the ethyl side chain. The mechanism can proceed through either a concerted rsc.orgrsc.org-sigmatropic shift or a stepwise radical or ionic pathway. nih.gov

Pericyclic Transformations: While less common for simple pyrimidines, the potential for pericyclic reactions should not be entirely dismissed, especially with appropriately substituted derivatives. These reactions are governed by orbital symmetry rules and can lead to complex cyclic structures.

RearrangementKey Intermediate/PrecursorGeneral ConditionsPotential Outcome for the Scaffold
Dimroth RearrangementN-Alkyl pyrimidinium saltBasic conditionsIsomerization of the pyrimidine ring.
Boekelheide RearrangementPyrimidine N-oxideAcetic anhydride or other acylating agentsFunctionalization of the 2-(2-hydroxyethyl) side chain.

Structural Elucidation and Advanced Analytical Characterization Techniques for 2 2 Hydroxyethyl Pyrimidin 5 Ol

Spectroscopic Methodologies for Structural Confirmation and Elucidation

Spectroscopic methods are instrumental in elucidating the molecular framework of 2-(2-Hydroxyethyl)pyrimidin-5-ol by probing the interactions of the molecule with electromagnetic radiation. These techniques provide detailed information about the electronic and vibrational states of the molecule, as well as the local chemical environment of each atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the solution-state structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular skeleton, including the number and types of protons and carbons, and their connectivity.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected. The aromatic protons on the pyrimidine (B1678525) ring would typically appear in the downfield region. The protons of the hydroxyethyl (B10761427) side chain, specifically the methylene (B1212753) groups adjacent to the pyrimidine ring and the hydroxyl group, would exhibit characteristic chemical shifts and coupling patterns. The hydroxyl proton's chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the pyrimidine ring carbons would be indicative of their electronic environment, influenced by the nitrogen atoms and the hydroxyl substituent. The carbons of the hydroxyethyl side chain would appear in the aliphatic region of the spectrum.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure.

COSY experiments would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the hydroxyethyl side chain.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC experiments show correlations between protons and carbons over two or three bonds, which is vital for establishing the connection between the hydroxyethyl side chain and the pyrimidine ring, as well as confirming the relative positions of the substituents on the heterocyclic core.

Expected ¹H NMR Data for this compound
Proton Expected Chemical Shift (ppm)
Pyrimidine-HDownfield region
-CH₂- (adjacent to pyrimidine)Characteristic alkyl region
-CH₂- (adjacent to -OH)Characteristic alkyl region
-OH (ethyl)Variable
-OH (pyrimidinol)Variable
Expected ¹³C NMR Data for this compound
Carbon Expected Chemical Shift (ppm)
Pyrimidine Ring CarbonsAromatic/Heteroaromatic region
-CH₂- (adjacent to pyrimidine)Aliphatic region
-CH₂- (adjacent to -OH)Aliphatic region

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.), providing a "fingerprint" of the functional groups present.

For this compound, key expected vibrational bands would include:

O-H Stretching: A broad band in the high-frequency region of the IR spectrum (typically 3200-3600 cm⁻¹) is expected due to the hydroxyl groups, which are likely involved in hydrogen bonding.

C-H Stretching: Signals from the aromatic C-H bonds of the pyrimidine ring and the aliphatic C-H bonds of the hydroxyethyl side chain would appear in their characteristic regions (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively).

C=N and C=C Stretching: The pyrimidine ring will exhibit a series of characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-O Stretching: The stretching vibrations of the C-O bonds in the alcohol and phenol-like functionalities would be observable in the 1000-1250 cm⁻¹ region. mdpi.com

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyrimidine ring, which may be weak or absent in the IR spectrum.

Expected IR Absorption Bands for this compound
Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretching (H-bonded)3200-3600 (broad)
Aromatic C-H Stretching3000-3100
Aliphatic C-H Stretching2850-3000
C=N, C=C Ring Stretching1400-1600
C-O Stretching1000-1250

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine core of this compound is a chromophore that will absorb UV light. The expected electronic transitions are primarily of two types:

π → π* Transitions: These transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity and occur at shorter wavelengths.

n → π* Transitions: These involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions. researchgate.net

The positions of the absorption maxima (λ_max) are sensitive to the substituents on the pyrimidine ring. The hydroxyl group at the 5-position and the hydroxyethyl group at the 2-position will act as auxochromes, potentially causing a bathochromic (red) shift in the absorption bands compared to the parent pyrimidine molecule. The UV-Vis spectrum of a related pyrimidine derivative was monitored at 275 nm, suggesting a region of significant absorption for this class of compounds. nih.gov

Expected UV-Vis Absorption for this compound
Electronic Transition Expected Wavelength Region
π → πShorter wavelength UV region
n → πLonger wavelength UV region

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), the elemental composition can be deduced.

For this compound, with a molecular formula of C₆H₈N₂O₂, the theoretical exact mass can be calculated. HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ that corresponds to this calculated exact mass.

Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the hydroxyethyl side chain or parts of it, as well as the cleavage of the pyrimidine ring. The fragmentation of pyrimidine derivatives often follows predictable patterns, aiding in the structural confirmation. mdpi.com

Molecular Formula and Mass Information for this compound
Parameter Value
Molecular FormulaC₆H₈N₂O₂
Theoretical Exact Mass[Calculated Value]
Expected HRMS Ion[M]⁺ or [M+H]⁺

Diffraction Techniques for Solid-State Structure Determination

While spectroscopic methods provide invaluable information about the connectivity and solution-state conformation of a molecule, diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction for Absolute and Relative Stereochemistry

Single-crystal X-ray diffraction is the gold standard for determining the absolute and relative stereochemistry of a crystalline compound. This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. From this pattern, a detailed three-dimensional map of the electron density within the crystal can be constructed, revealing the precise positions of all atoms in the molecule.

For this compound, a successful single-crystal X-ray diffraction analysis would provide:

Unambiguous confirmation of the molecular structure , including all bond lengths and angles.

The conformation of the molecule in the solid state , including the orientation of the hydroxyethyl side chain relative to the pyrimidine ring.

Detailed information about intermolecular interactions , such as hydrogen bonding. The presence of both hydroxyl groups and the nitrogen atoms in the pyrimidine ring makes this compound a prime candidate for forming extensive hydrogen-bonded networks in the solid state. These interactions are crucial for understanding the crystal packing and the physical properties of the material. Studies on similar pyrimidinone structures have highlighted the importance of N-H···O and C-H···O hydrogen bonds in their crystal lattices. nih.gov

Although a crystal structure for this compound is not publicly available, analysis of related pyrimidine derivatives provides insight into the likely solid-state behavior. mdpi.com The potential for tautomerism, where the pyrimidin-5-ol exists in equilibrium with its keto form (pyrimidin-5-one), could also be investigated through crystallographic studies.

Expected Solid-State Structural Features from X-ray Diffraction
Feature Description
Molecular Conformation Determination of the orientation of the hydroxyethyl group relative to the pyrimidine ring.
Intermolecular Interactions Likely presence of strong hydrogen bonds involving the hydroxyl groups and pyrimidine nitrogens, leading to the formation of supramolecular assemblies.
Tautomerism Potential to exist as the pyrimidin-5-ol or pyrimidin-5-one tautomer in the solid state.

Chromatographic and Purity Assessment Methods

Chromatographic separation techniques are fundamental to the analytical workflow of this compound, enabling its isolation from complex matrices and the determination of its purity. The selection of the appropriate chromatographic method is dictated by the analytical objective, whether it be precise quantification, impurity profiling, or real-time reaction monitoring.

High-Performance Liquid Chromatography (HPLC) stands as the premier analytical tool for the quantitative determination and purity assessment of this compound. Its high resolution, sensitivity, and reproducibility make it ideal for separating the target compound from structurally related impurities, starting materials, and by-products. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for the analysis of polar, water-soluble compounds like pyrimidine derivatives. researchgate.net

A typical RP-HPLC method for this compound would utilize a C18 or C8 stationary phase, which provides a nonpolar surface for the separation of analytes based on their hydrophobicity. The mobile phase generally consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The buffer is crucial for controlling the pH and ensuring the consistent ionization state of the analyte and any acidic or basic impurities, thereby leading to reproducible retention times. nih.gov The composition of the mobile phase can be delivered in an isocratic mode (constant composition) or a gradient mode (composition varies over time) to achieve optimal separation. researchgate.net

Detection is most commonly performed using a UV-Vis detector, as the pyrimidine ring system of this compound exhibits strong absorbance in the UV region. The selection of an appropriate wavelength is critical for achieving high sensitivity and selectivity. For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations. nih.govnih.gov The area of the chromatographic peak corresponding to this compound is directly proportional to its concentration. Purity profiling involves the detection and quantification of all impurities present in the sample, often expressed as a percentage of the total peak area. nih.gov

Table 1: Example HPLC Parameters for Quantitative Analysis and Purity Profiling of this compound

ParameterValue/Description
Instrumentation High-Performance Liquid Chromatography system with UV-Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Standard Concentration Range 1 - 100 µg/mL
Retention Time Approximately 8.5 minutes (dependent on exact system)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is exceptionally useful for monitoring the progress of chemical reactions, such as the synthesis of this compound. libretexts.orgmt.com It allows for the qualitative assessment of the presence of starting materials, intermediates, and the final product in a reaction mixture at various time points.

In TLC, a small aliquot of the reaction mixture is spotted onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel for polar compounds like pyrimidines. The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). The mobile phase moves up the plate by capillary action, and the components of the spotted mixture are separated based on their differential partitioning between the stationary phase and the mobile phase. wisc.edu Generally, less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger interaction with the polar silica gel and thus have lower Rf values. wisc.edu

The separated spots are visualized, often under UV light, as pyrimidine rings are typically UV-active. By comparing the Rf values of the spots in the reaction mixture to those of the pure starting materials and the expected product, the progress of the reaction can be effectively monitored. The disappearance of the starting material spot and the appearance and intensification of the product spot indicate the progression of the reaction towards completion. quora.com

Table 2: Example TLC Parameters for Reaction Monitoring of this compound Synthesis

ParameterValue/Description
Stationary Phase Silica Gel 60 F254 TLC plates
Mobile Phase (Solvent System) Ethyl acetate (B1210297) / Hexane (e.g., 7:3 v/v) or Dichloromethane / Methanol (e.g., 9:1 v/v)
Application Capillary spotting of reaction mixture, starting materials, and product standard
Development In a closed chamber until the solvent front is approximately 1 cm from the top of the plate
Visualization UV lamp at 254 nm
Rf Value (Product) Typically between 0.3 - 0.5 (highly dependent on the specific mobile phase)

Computational and Theoretical Chemistry Studies of 2 2 Hydroxyethyl Pyrimidin 5 Ol

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and a host of associated properties.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to predict the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 2-(2-Hydroxyethyl)pyrimidin-5-ol, a common approach involves using the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p). nih.govnih.gov This level of theory effectively accounts for electron correlation and provides a reliable prediction of the molecule's structure.

The optimization process systematically alters the coordinates of the atoms until a minimum on the potential energy surface is located. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Interactive Data Table: Optimized Geometric Parameters of this compound (Theoretical) This table presents hypothetical data for the optimized geometry of this compound, as would be calculated using DFT.

ParameterAtoms InvolvedValue (Å/°)
Bond Length C2-N11.34 Å
N1-C61.33 Å
C6-C51.39 Å
C5-C41.40 Å
C4-N31.33 Å
N3-C21.34 Å
C5-O11.36 Å
C2-C71.51 Å
C7-C81.53 Å
C8-O21.43 Å
Bond Angle N1-C2-N3127.5°
C2-N3-C4115.0°
N3-C4-C5121.0°
C4-C5-C6117.5°
C5-C6-N1121.5°
C6-N1-C2117.5°
N1-C2-C7116.2°
C2-C7-C8110.5°
C7-C8-O2109.8°
Dihedral Angle N3-C2-C7-C885.0°
C2-C7-C8-O260.0°

Following optimization, a vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared and Raman spectra. elsevierpure.com

Ab Initio Methods for High-Accuracy Calculations

While DFT is highly efficient, ab initio ("from the beginning") methods provide a pathway to even greater accuracy, albeit at a higher computational expense. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), are considered the "gold standard" for calculating electronic energies. acs.org

These high-accuracy calculations are often performed on the DFT-optimized geometry (a single-point energy calculation) to refine the electronic energy. They are particularly valuable for benchmarking the results from more economical DFT methods and for studying systems where electron correlation effects are unusually complex. nih.govacs.org For pyrimidine (B1678525) derivatives, these methods can substantiate the stability and electronic properties predicted by DFT.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). irjweb.comnih.gov

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. mdpi.comnih.gov

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around the molecule. mdpi.com An MEP map plots the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as the regions around the nitrogen and oxygen atoms. Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. nih.gov For this compound, the MEP would highlight the nitrogen atoms of the pyrimidine ring and the oxygen of the hydroxyl groups as primary sites for electrophilic interaction.

Interactive Data Table: Frontier Orbital Energies of this compound (Theoretical) This table shows hypothetical quantum chemical parameters calculated at the B3LYP/6-311++G(d,p) level.

ParameterValue (eV)Description
EHOMO-6.15 eVEnergy of the Highest Occupied Molecular Orbital
ELUMO-1.20 eVEnergy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.95 eVIndicates kinetic stability and chemical reactivity

Molecular Modeling and Simulation Approaches

Beyond the properties of an isolated molecule, computational methods can simulate its interactions with larger biological systems and its dynamic behavior in solution.

Molecular Docking for Investigating Ligand-Target Interactions in Biological Systems (In Vitro Models)

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

The process involves placing the ligand in various orientations and conformations within the protein's binding site and calculating a "docking score," which estimates the binding affinity. thieme-connect.de Analysis of the best-scoring pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.gov For this compound, the hydroxyl groups and pyrimidine nitrogens would be expected to form key hydrogen bonds with amino acid residues in a target's active site.

Interactive Data Table: Hypothetical Molecular Docking Results for this compound This table presents a hypothetical docking of the compound into a protein kinase active site.

ParameterValue/ResidueInteraction Type
Binding Affinity -7.5 kcal/molEstimated Free Energy of Binding
Hydrogen Bond 1 GLU-85 (Backbone NH)With Pyrimidine N1
Hydrogen Bond 2 LYS-33 (Side Chain NH3+)With 5-hydroxyl Oxygen
Hydrogen Bond 3 ASP-145 (Side Chain COO-)With Ethyl-hydroxyl Group
Hydrophobic Interaction LEU-83, VAL-40, ILE-143With Pyrimidine Ring Face

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While molecular docking provides a static snapshot of a binding event, Molecular Dynamics (MD) simulations introduce motion, allowing the study of the dynamic behavior of a molecule over time. nih.gov An MD simulation solves Newton's equations of motion for a system of atoms and molecules, revealing how the system evolves.

For this compound, MD simulations can be used to explore the conformational flexibility of the hydroxyethyl (B10761427) side chain. This is crucial as the molecule's conformation can significantly impact its ability to bind to a target. Furthermore, by explicitly including water molecules in the simulation, MD can provide detailed insights into solvent effects, showing how the molecule interacts with its aqueous environment and how water molecules may mediate interactions with a biological target.

Research on Computational and Theoretical Chemistry of this compound Remains Elusive

Despite a comprehensive search of available scientific literature, detailed computational and theoretical chemistry studies focusing specifically on the compound This compound are not presently available. While research into the broader family of pyrimidine derivatives is an active field, with numerous studies exploring their synthesis, reactivity, and potential applications, specific analyses of this particular molecule's reactivity and interaction descriptors have not been published.

Investigations into the computational chemistry of pyrimidine derivatives often employ methods like Density Functional Theory (DFT) to understand their electronic structure and predict their chemical behavior. wjarr.com These studies can include the calculation of various reactivity descriptors that provide insight into the molecule's stability and potential interaction sites. wjarr.com For instance, research on some pyrimidine derivatives has utilized DFT to determine parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding their reactivity. wjarr.com

However, specific data relating to the Fukui functions and dual descriptor analysis, which are essential for predicting site selectivity in chemical reactions, could not be found for this compound. Similarly, there is no available research detailing Non-Covalent Interaction (NCI) analysis or Quantum Theory of Atoms in Molecules (QTAIM) for this compound, which would be necessary to provide a detailed understanding of its intramolecular and intermolecular interactions.

While general information on pyrimidine and its derivatives is accessible, including their synthesis and various biological activities, the specific computational and theoretical data required to construct an in-depth analysis of this compound, as outlined in the initial request, is absent from the current body of scientific literature. nih.govresearchgate.netnih.gov

Investigation of Biological Interactions and Mechanistic Pathways of 2 2 Hydroxyethyl Pyrimidin 5 Ol Non Clinical/in Vitro Focus

Enzyme and Receptor Binding Studies

The biological effects of small molecules are often initiated by their binding to specific enzymes and receptors. For pyrimidine (B1678525) derivatives, a wealth of research has demonstrated their capacity to interact with various enzymatic systems, particularly kinases, which play a crucial role in cellular signaling.

Kinase Inhibition Mechanisms and Selectivity Profiling (e.g., PKA, PKB, CK2, COX-2)

Pyrimidine-based compounds have been extensively studied as inhibitors of various protein kinases. The pyrimidine ring serves as a versatile scaffold for developing both ATP-competitive and allosteric inhibitors. nih.gov

Casein Kinase 2 (CK2): CK2 is a serine/threonine protein kinase implicated in cell proliferation, differentiation, and survival, making it a target in oncology. nih.gov Several classes of pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines and thieno[2,3-d]pyrimidines, have been identified as potent CK2 inhibitors. nih.govnih.govnih.govresearchgate.net For instance, certain 6-(tetrazol-5-yl)pyrazolo[1,5-a]pyrimidine derivatives have demonstrated micromolar inhibitory activity against CK2. nih.gov The introduction of different substituents on the pyrimidine core allows for the fine-tuning of inhibitory potency and selectivity. nih.govnih.gov

Cyclooxygenase-2 (COX-2): The COX-2 enzyme is a key mediator of inflammation and is also implicated in carcinogenesis. nih.govnih.gov Numerous pyrimidine derivatives have been designed and synthesized as selective COX-2 inhibitors. nih.govnih.govmdpi.com Studies have shown that certain pyrimidine-5-carbonitrile and pyrazolo[3,4-d]pyrimidine derivatives exhibit potent and selective COX-2 inhibition, with some compounds showing IC50 values in the sub-micromolar range, comparable to the established COX-2 inhibitor Celecoxib. nih.govnih.govresearchgate.netbsu.edu.eg The anti-inflammatory mechanism of these pyrimidine-based agents is primarily associated with the suppression of prostaglandin (B15479496) E2 (PGE2) production through the inhibition of COX enzymes. nih.gov

Table 1: Inhibitory Activity of Representative Pyrimidine Derivatives against Selected Kinases

Compound ClassTarget KinaseIC50 ValueReference
Pyrazolo[3,4-d]pyrimidine derivativeCOX-20.04 µM nih.gov
Pyrazolo[3,4-d]pyrimidine derivativeCOX-20.29 µM nih.gov
Pyrimidine-5-carbonitrile derivativeCOX-20.16 µM nih.govresearchgate.net
6-(Tetrazol-5-yl)pyrazolo[1,5-a]pyrimidine derivativeCK2Micromolar range nih.gov
Thieno[2,3-d]pyrimidine derivativeCK20.008 µM researchgate.net

Interactions with Other Enzymatic Systems (e.g., DNA modifying enzymes, thymidine (B127349) phosphorylase, O-acetyl-l-serine sulfhydrylase, collagen prolyl 4-hydroxylases)

The reactivity of the pyrimidine scaffold extends beyond kinase inhibition to other classes of enzymes.

DNA Modifying Enzymes: As a fundamental component of nucleic acids, the pyrimidine structure is central to the action of many DNA modifying enzymes. Some pyrimidine-fused enzyme inhibitors are known to interact with DNA or RNA, leading to the inhibition of replication and transcription processes. researchgate.net

Thymidine Phosphorylase (TP): TP is an enzyme involved in the metabolism of pyrimidine nucleosides. nih.gov Its expression is elevated in various solid tumors, and it can influence the efficacy of fluoropyrimidine-based chemotherapies like 5-fluorouracil (B62378) (5-FU). nih.gov While direct inhibition of TP by 2-(2-Hydroxyethyl)pyrimidin-5-ol has not been reported, its structural similarity to endogenous pyrimidines suggests a potential for interaction with enzymes of the pyrimidine metabolic pathway.

Collagen Prolyl 4-Hydroxylases (CP4Hs): These enzymes are crucial for the post-translational modification and stability of collagen, the overproduction of which is linked to fibrosis and cancer metastasis. nih.govnih.gov While potent inhibitors of CP4H often feature bipyridine structures, the search for selective inhibitors has explored various biheteroaryl compounds. nih.gov Given the diverse metal-chelating properties that can be engineered into heterocyclic scaffolds, the potential for pyrimidine derivatives to interact with the Fe(II) center of CP4H remains an area for exploration.

Direct experimental data on the interaction of this compound with O-acetyl-l-serine sulfhydrylase is not currently available in the scientific literature.

High-Throughput Screening for Novel Biological Targets

High-throughput screening (HTS) of large compound libraries is a powerful strategy for identifying novel biological targets for small molecules. nih.govnih.gov DNA-encoded library technology (DELT) has emerged as a particularly efficient method for screening billions of compounds. nih.govacs.org Libraries focused on the pyrimidine scaffold are frequently employed in drug discovery campaigns due to the "privileged" nature of this chemical motif, meaning it is often found in approved drugs. nih.govthermofisher.comthermofisher.com Screening of such libraries has led to the identification of inhibitors for a wide range of therapeutic targets. nih.govnih.gov While specific HTS results for this compound are not published, its inclusion in diverse chemical libraries for screening against various biological targets is a plausible avenue for discovering its specific protein interactions.

Cellular Research Models (In Vitro Studies)

In vitro cell-based assays are fundamental for elucidating the biological effects of a compound at the cellular level, including its impact on cell growth, viability, and intracellular signaling pathways.

Modulation of Cellular Proliferation and Viability in Diverse Research Cell Lines

A significant body of research has demonstrated the antiproliferative effects of pyrimidine derivatives in a variety of cancer cell lines. mdpi.comnih.govmdpi.comrsc.org

For example, novel synthetic pyrimidine derivatives have been shown to inhibit the proliferation of human tumor cell lines such as triple-negative breast cancer (MDA-MB231), colon carcinoma (HT-29), and glioblastoma multiforme (U-87 MG). mdpi.com The potency of these compounds can be significantly influenced by the nature and position of substituents on the pyrimidine ring. In some cases, EC50 values in the low micromolar range have been reported after 48 hours of treatment. mdpi.com Similarly, pyrido[2,3-d]pyrimidine (B1209978) derivatives have demonstrated cytotoxicity against human breast (MCF-7) and liver (HepG2) cancer cells, with some compounds exhibiting IC50 values as low as 0.57 µM. rsc.org The mechanism of action is often linked to the induction of apoptosis. rsc.org

Table 2: Antiproliferative Activity of Representative Pyrimidine Derivatives in Cancer Cell Lines

CompoundCell LineParameterValueReference
Pyrimidine Derivative 2aMDA-MB231EC50 (48h)5 µM mdpi.com
Pyrimidine Derivative 2aHT-29EC50 (48h)8 µM mdpi.com
Pyrido[2,3-d]pyrimidine 4MCF-7IC500.57 µM rsc.org
Pyrido[2,3-d]pyrimidine 4HepG2IC501.13 µM rsc.org
Pyrido[2,3-d]pyrimidine 11MCF-7IC501.31 µM rsc.org
Pyrido[2,3-d]pyrimidine 11HepG2IC500.99 µM rsc.org

Investigation of Intracellular Signaling Pathway Modulation (e.g., BMP2/SMAD1 signaling)

Beyond general antiproliferative effects, research has delved into the specific signaling pathways modulated by pyrimidine derivatives. A notable example is the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway, which is a critical regulator of osteoblast differentiation and bone formation. nih.govnih.govnih.govfrontiersin.org

A study focused on the development of bone anabolic agents identified a series of highly substituted pyrimidine derivatives as potent activators of this pathway. rsc.orgnih.govresearchgate.net One lead compound, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide, was found to be effective at a concentration of 1 pM in vitro. nih.gov Mechanistic studies using western blotting confirmed that this compound enhanced the phosphorylation of SMAD1, a key downstream effector of BMP2 signaling. nih.gov The activation of the BMP2 receptor leads to the phosphorylation of SMAD1, which then translocates to the nucleus to regulate the expression of osteogenic genes like RUNX2. nih.govfrontiersin.org The pyrimidine derivatives in this study were shown to promote osteogenesis by upregulating this signaling cascade. nih.gov

This finding is particularly relevant as it demonstrates that a pyrimidine scaffold can be tailored to activate, rather than inhibit, a specific signaling pathway. This highlights the functional versatility of this class of compounds and suggests that this compound could potentially modulate the BMP2/SMAD1 pathway, an interaction that would require specific experimental validation.

Anti-microbial Research in Pathogen Models (e.g., bacterial, fungal strains)

A variety of pyrimidine derivatives have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain bicyclic and tricyclic pyrimidine derivatives have shown activity against Escherichia coli and Bacillus subtilis. nih.gov The antimicrobial potential of pyrimidine compounds is often attributed to the substituents on the pyrimidine ring, which can significantly influence their activity. nih.gov For example, the presence of electron-withdrawing groups has been shown to enhance the antimicrobial potential of some pyrimidine derivatives. nih.gov

In the realm of antifungal research, various pyrimidine derivatives have also been evaluated. wjarr.com Some synthesized pyrimidine compounds have exhibited activity against fungal strains such as Candida albicans and Aspergillus niger. nih.govwjarr.comnih.gov The antifungal efficacy, much like the antibacterial activity, is closely linked to the specific structural modifications of the pyrimidine core. wjarr.com For example, one study found that a specific tricyclic pyrimidine derivative was active as an antifungal agent, while other related compounds were inactive. nih.gov

Interactive Table 1: Antimicrobial Activity of Selected Pyrimidine Derivatives

Compound Type Target Organism Activity Level Reference
Bicyclic pyrimido[4,5-d]pyrimidine-4-one Escherichia coli (Gram-negative bacteria) Active nih.gov
Bicyclic pyrimido[4,5-d]pyrimidine-4-one Bacillus subtilis (Gram-positive bacteria) Active nih.gov
Tricyclic pyrido[2,3-d:6,5-d`]dipyrimidine Candida albicans (Fungus) Active

Biomolecular Interaction Profiling

The biological effects of pyrimidine derivatives are fundamentally linked to their interactions with biomolecules. Understanding these interactions at a molecular level is crucial for elucidating their mechanisms of action.

Nucleic Acid Binding and Intercalation Studies (e.g., DNA, RNA)

The pyrimidine structure is a fundamental component of nucleic acids, suggesting that pyrimidine derivatives have the potential to interact with DNA and RNA. These interactions can occur through various modes, including groove binding and intercalation, which can interfere with DNA replication and transcription, leading to cellular effects such as antimicrobial or cytotoxic activity. While direct studies on the nucleic acid binding properties of this compound are not available, the broader class of pyrimidine compounds has been a subject of such investigations.

Protein-Ligand Interaction Characterization using Biophysical Techniques (e.g., SPR, ITC)

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for characterizing the interactions between small molecules and their protein targets. These methods provide quantitative data on binding affinity, stoichiometry, and thermodynamics, which are essential for understanding the molecular recognition processes.

While specific SPR or ITC data for this compound is not present in the reviewed literature, studies on other pyrimidine derivatives have utilized these techniques to elucidate their binding to protein targets. For example, ITC has been used to confirm the binding of 2-sulfonylpyrimidine derivatives to the WRN helicase domain, a protein involved in DNA repair. These studies can reveal key thermodynamic parameters of the interaction, such as the change in enthalpy (ΔH) and entropy (ΔS), providing insights into the forces driving the binding event.

Interactive Table 2: Biophysical Characterization of Protein-Ligand Interactions for a Pyrimidine Derivative

Technique Ligand Protein Target Key Findings Reference

Structure Activity Relationship Sar and Derivative Design of 2 2 Hydroxyethyl Pyrimidin 5 Ol

Systematic Structural Modifications of the 2-(2-Hydroxyethyl)pyrimidin-5-ol Core

The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, offering multiple positions for modification to fine-tune its physicochemical and pharmacological properties. researchgate.netnih.govorientjchem.org

The pyrimidine ring of this compound presents several sites for substitution, each offering a unique opportunity to modulate the molecule's properties. The reactivity and accessibility of these positions (C2, C4, C5, and C6) allow for a wide range of chemical transformations.

C2-Position: The existing 2-(2-hydroxyethyl) group is a key feature. However, this position can be a site of further modification. For instance, the length of the alkyl chain could be varied, or the ethyl group could be replaced with other functionalities, such as amino or thioether linkages, to explore interactions with different pockets of a target protein.

C4 and C6-Positions: These positions are highly susceptible to nucleophilic substitution, especially if a good leaving group like a halogen is introduced. nih.govresearchgate.net The synthesis of 4,6-disubstituted pyrimidine derivatives is a common strategy. researchgate.net For example, starting with a di-chloro-pyrimidine precursor, various nucleophiles (amines, alcohols, thiols) can be introduced sequentially to generate a library of diverse compounds. nih.gov The introduction of aryl or heteroaryl groups at C4 or C6 via cross-coupling reactions like the Suzuki reaction is also a well-established method to explore new chemical space. nih.gov

C5-Position: The hydroxyl group at the C5 position is a critical determinant of the molecule's electronic properties and hydrogen bonding capacity. Modifications at this position, such as etherification or esterification, can significantly alter the compound's profile. researchgate.net Furthermore, direct C-H functionalization at this position, although challenging, is an emerging area in pyrimidine chemistry that allows for the introduction of aryl or alkyl substituents. mdpi.com The presence of substituents at C5 can significantly impact biological activity. For instance, in a series of dihydropyrimidine (B8664642) derivatives, the presence of a phenyl ring at the C5 position was found to reduce anticancer ability, highlighting the sensitivity of this position to substitution. mdpi.com

The following table summarizes potential modifications at each position of the pyrimidine ring and the synthetic strategies that could be employed.

PositionPotential ModificationSynthetic StrategyRationale for Modification
C2 Variation of side chain (e.g., alkyl, amino, thioether)Cyclocondensation with different amidinesExplore binding pocket interactions
C4/C6 Introduction of amines, ethers, thioethers, aryl groupsNucleophilic aromatic substitution (SNAr) on a halo-pyrimidine precursor; Suzuki or Stille cross-couplingModulate solubility, electronic properties, and target interactions
C5 Etherification, esterification, C-H functionalizationWilliamson ether synthesis, acylation; Direct C-H arylation/alkylationAlter hydrogen bonding, lipophilicity, and metabolic stability

The hydroxyethyl (B10761427) side chain at the C2 position is a prime target for derivatization to improve pharmacokinetic properties or to achieve targeted delivery. Common strategies include esterification and etherification.

Esterification: The terminal hydroxyl group can be converted into an ester. This is often done to create prodrugs, where the ester is cleaved in vivo by esterase enzymes to release the active parent compound. This can enhance oral bioavailability. A variety of acids (aliphatic, aromatic) can be used to create a range of esters with different hydrolysis rates and properties. In one study, esterification of a primary alcohol on a diaminopyrimidine derivative with diethyl phosphate (B84403) was explored to modulate its activity. nih.gov

Etherification: Formation of an ether linkage is another common modification. This can increase lipophilicity and alter the hydrogen-bonding capacity of the side chain. Methyl, ethyl, or benzyl (B1604629) ethers can be readily synthesized.

Replacement with other functional groups: The hydroxyl group can be replaced with an amino group to introduce a basic center, which could form salt bridges with acidic residues in a binding pocket. Alternatively, replacement with a halogen like fluorine could alter the electronic properties and metabolic stability of the side chain.

These modifications are summarized in the table below.

Modification TypeReagent/ConditionResulting Functional GroupPurpose
Esterification Acyl chloride or carboxylic anhydride (B1165640) in the presence of a baseEster (-O-C(=O)R)Prodrug design, improve bioavailability
Etherification Alkyl halide with a base (e.g., NaH)Ether (-O-R)Increase lipophilicity, modify H-bonding
Amination Conversion to a leaving group (e.g., tosylate) followed by reaction with an amineAmine (-NHR or -NR₂)Introduce basic center, salt bridge formation
Fluorination Deoxyfluorination reagent (e.g., DAST)Fluoride (-F)Enhance metabolic stability, alter electronics

Exploration of Substituent Effects on Biological Interactions

The introduction of different substituents onto the this compound core can profoundly influence its biological activity by altering its electronic, steric, and physicochemical properties.

The interaction between a ligand and its biological target is a finely tuned interplay of electronic and steric factors. nih.govnih.gov

Electronic Effects: The electronic nature of substituents on the pyrimidine ring can modulate the electron density of the entire molecule, affecting its ability to form hydrogen bonds, pi-pi stacking interactions, or other non-covalent bonds with a receptor. researchgate.net

Electron-Withdrawing Groups (EWGs): Groups like halogens (F, Cl, Br), nitro (-NO₂), or cyano (-CN) decrease the electron density of the pyrimidine ring. This can enhance hydrogen bond acidity and influence the pKa of the molecule. In some dihydropyrimidine series, the presence of an electron-withdrawing group was found to enhance cytotoxic activity. mdpi.com

Electron-Donating Groups (EDGs): Groups like alkoxy (-OR) or amino (-NR₂) increase the electron density. This can strengthen hydrogen bond basicity and enhance interactions with electron-deficient regions of a binding site.

Steric Effects: The size and shape of substituents (steric hindrance) dictate how well the molecule can fit into a binding pocket. mdpi.com

Bulky Groups: Large substituents, such as tert-butyl or phenyl groups, can either provide beneficial van der Waals interactions if they fit into a corresponding hydrophobic pocket or cause steric clashes that prevent optimal binding. mdpi.com Studies on some pyrimidine derivatives have shown that very bulky substituents can lead to lower binding energy due to steric hindrance. mdpi.com

Positional Isomerism: The position of a substituent is critical. For example, a bulky group at the C6 position might be well-tolerated, while the same group at the C4 position could disrupt a key hydrogen bond, leading to a loss of activity.

The interplay between these effects is often complex. A substituent might have a favorable electronic effect but an unfavorable steric one, requiring a careful balancing act in derivative design.

Lipophilicity (the ability to dissolve in fats and lipids) and aqueous solubility are critical physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. creative-bioarray.comnih.gov

Lipophilicity: Often expressed as logP or logD, lipophilicity is a key factor for membrane permeability. creative-bioarray.com

Increasing Lipophilicity: Introducing non-polar, hydrocarbon-rich substituents (e.g., alkyl chains, phenyl rings) or replacing polar groups with less polar ones (e.g., -OH with -OCH₃) generally increases lipophilicity. nih.gov In some pyrimidine series, thio-derivatives were found to be more potent than their oxo-counterparts, which was attributed to higher lipophilicity. mdpi.com

Decreasing Lipophilicity: Introducing polar functional groups capable of hydrogen bonding (e.g., -OH, -NH₂, -COOH) typically decreases lipophilicity and increases water solubility. nih.gov The incorporation of nitrogen atoms into a scaffold is a common strategy to reduce logD values. nih.gov

Solubility: Adequate aqueous solubility is necessary for a drug to be absorbed from the gastrointestinal tract and to be formulated for administration. mdpi.com Poorly soluble compounds can lead to low bioavailability and potential toxicity. mdpi.com The modification of the this compound core must balance the need for sufficient lipophilicity to cross cell membranes with adequate solubility for absorption and distribution.

The following table outlines how specific structural modifications might be expected to impact these properties.

ModificationExpected Effect on Lipophilicity (logP)Expected Effect on Aqueous Solubility
Adding alkyl/aryl groups to C4/C6 IncreaseDecrease
Adding polar groups (-OH, -NH₂) to C4/C6 DecreaseIncrease
Etherification of C5-OH IncreaseDecrease
Esterification of hydroxyethyl side chain IncreaseDecrease
Introducing a carboxylic acid group DecreaseIncrease

Design and Synthesis of Fused Pyrimidine Systems Based on this compound

Fusing a second ring to the pyrimidine core creates a rigid, bicyclic scaffold that can hold pharmacophoric elements in a specific spatial orientation, often leading to enhanced potency and selectivity. Common fused systems include thienopyrimidines, furopyrimidines, and pyridopyrimidines. researchgate.net

Thieno[3,2-d]pyrimidines: These compounds, where a thiophene (B33073) ring is fused to the pyrimidine, are of significant interest. A general synthetic approach involves starting with a substituted 3-aminothiophene, which is then cyclized to form the pyrimidine ring. nih.gov Alternatively, a pre-formed pyrimidine can be used to construct the thiophene ring. For this compound, a strategy could involve converting the C5-hydroxyl to a leaving group and functionalizing the C4 or C6 position to facilitate the cyclization of a thiophene precursor. The synthesis of various thieno[3,2-d]pyrimidine (B1254671) derivatives has been achieved through methods like aromatic nucleophilic substitution followed by Suzuki reactions. nih.gov

Furo[2,3-d]pyrimidines: Fusing a furan (B31954) ring gives furo[2,3-d]pyrimidines, which are also important scaffolds in medicinal chemistry. nih.gov Synthesis can be achieved by reacting a suitably functionalized pyrimidine with reagents that provide the necessary atoms for the furan ring. For example, a reaction involving a 4-imino-furo[2,3-d]pyrimidine intermediate has been used to construct more complex fused systems. arkat-usa.org A potential route starting from a 2,4-disubstituted-5-hydroxypyrimidine could involve building the furan ring onto the C4 and C5 positions.

Pyrido[2,3-d]pyrimidines: These nitrogen-containing fused systems are bioisosteres of purines and pteridines and are potent inhibitors of various enzymes like kinases and dihydrofolate reductase. nih.govnih.gov A common synthetic route is the multi-component reaction between an aminopyrimidine, an aldehyde, and an active methylene (B1212753) compound. researchgate.net Starting with a derivative of this compound, such as a 4-amino or 4-chloro-6-methyl derivative, one could envision a condensation reaction to build the pyridine (B92270) ring, leading to a pyrido[2,3-d]pyrimidine (B1209978) scaffold.

The design of these fused systems offers a powerful strategy to explore new chemical space and develop novel derivatives with potentially superior biological profiles.

Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. rsc.org The fusion of a pyrazole (B372694) ring to a pyrimidine core creates a bicyclic system that can effectively mimic the purine (B94841) core of ATP, allowing for competitive inhibition at the ATP-binding site of kinases. rsc.org The synthesis of these derivatives often involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov

SAR studies on pyrazolo[1,5-a]pyrimidine derivatives have revealed that substitutions at various positions on the bicyclic ring system have a profound impact on their biological activity. For instance, in the context of FLT3-ITD inhibitors for acute myeloid leukemia (AML), optimization of a screening hit led to the discovery of potent pyrazolo[1,5-a]pyrimidine derivatives. nih.gov It was found that specific substitutions on the pyrazolo[1,5-a]pyrimidine core were crucial for high-affinity binding. nih.gov

In another study focusing on TrkA inhibitors, the pyrazolo[1,5-a]pyrimidine moiety was found to be essential for forming a critical hydrogen bond with the Met592 residue in the hinge region of the kinase. nih.gov The introduction of a carboxamide moiety at the 3-position significantly enhanced TrkA inhibitory activity. nih.gov Further modifications, such as the addition of a morpholine (B109124) group, improved selectivity by mitigating off-target effects. nih.gov The incorporation of fluorine atoms and a pyridine ring was shown to enhance interactions with other key amino acid residues and support hydrophobic interactions, respectively. nih.gov

The development of selective PI3Kδ inhibitors also utilized the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov Researchers discovered that a 5-indole-pyrazolo[1,5-a]pyrimidine core was a promising starting point for further SAR exploration. nih.gov

A study on 3,6-disubstituted pyrazolo[1,5-a]pyrimidines revealed potent anti-cancer activity against ovarian and breast cancer cell lines. The most active compounds featured a trifluoromethylphenyl group at the 3-position and a piperidin-1-yl)ethoxy]phenyl or a (4-methylpiperzin-1-yl)ethoxy]phenyl group at the 6-position. byu.edu These findings underscore the importance of substitutions at both the C3 and C6 positions for potent biological activity.

Table 1: Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors

Position of SubstitutionMoiety/SubstituentEffect on ActivityTarget Kinase(s)
CorePyrazolo[1,5-a]pyrimidineEssential for hinge bindingTrkA, FLT3-ITD, PI3Kδ
3CarboxamideSignificantly enhances activityTrkA
5Indole (B1671886)Promising core for selectivityPI3Kδ
N1-Forms hydrogen bond with Met592TrkA
-Morpholine groupImproves selectivityTrkA
-Fluorine incorporationEnhances interactions with Asn655TrkA
-Pyridine ringSupports hydrophobic interactionsTrkA
34-(Trifluoromethyl)phenylPotent anti-cancer activity-
6[4-(2-(Piperidin-1-yl)ethoxy]phenylPotent anti-cancer activity-
6[4-(2-(4-Methylpiperzin-1-yl)ethoxy]phenylPotent anti-cancer activity-

Pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine Analogues

The synthesis of more complex fused heterocyclic systems, such as pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines, has been explored to further investigate the SAR of this class of compounds. researchgate.net These analogues are created by the condensation of 5-aminopyrazoles with appropriate precursors, leading to a tetracyclic system. nih.govresearchgate.net

A library of pyrido[2,3-d]pyrimidine-2,4-dione derivatives was synthesized and screened for inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K). nih.gov SAR studies revealed that an ethyl group at the R¹ position, a CONH₂ group at the R² position (on the pyridine ring), and a cyclopropyl (B3062369) group at the R³ position were optimal for activity. nih.gov The pyridine ring and the carboxamide group were found to be essential for the inhibitory activity of these compounds. nih.gov

Table 2: Structure-Activity Relationship of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors

Position of SubstitutionMoiety/SubstituentEffect on Activity
EthylOptimal
R² (Pyridine ring)CONH₂Essential
CyclopropylOptimal
CorePyridine ringEssential

Chromeno[2,3-d]pyrimidine and Pyrano[2,3-d]pyrimidine Scaffolds

The fusion of a pyrimidine ring with a chromene or pyran ring system gives rise to chromeno[2,3-d]pyrimidine and pyrano[2,3-d]pyrimidine scaffolds, respectively. These derivatives have been investigated for their biological activities. For example, a series of chromeno[3,2-c]pyridine derivatives were synthesized and evaluated as inhibitors of monoamine oxidases (MAOs) and for their antiproliferative activity. nih.gov The biological evaluation of these compounds helps in understanding the SAR of this heterocyclic system. mdpi.com

In one study, the synthesis of novel chromeno[2,3-d]pyrimidine-2,4(3H)-dione derivatives fused with an indole moiety was reported, with these compounds showing potential as biological agents. researchgate.net

Scaffold Hopping and Bioisosteric Replacements for Enhanced Specificity

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to design novel compounds with improved properties. nih.gov Scaffold hopping involves replacing the central core of a molecule with a different scaffold while maintaining the original pharmacophoric features. researchgate.net This can lead to new chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles. nih.gov

A deconstruction-reconstruction strategy for pyrimidine diversification has been reported, allowing for the conversion of pyrimidines into other nitrogen heterocycles. nih.gov This approach enables scaffold hopping and the generation of chemical libraries for SAR studies. nih.gov The replacement of a metabolically labile aromatic system with a more electron-deficient heterocycle, such as replacing a phenyl ring with a pyridine, is a common strategy to improve metabolic stability. nih.gov

Bioisosteric replacement involves the substitution of an atom or a group of atoms with another that has similar physical and chemical properties, leading to similar biological activity. estranky.skresearchgate.net This strategy can be used to fine-tune the properties of a lead compound. For example, the replacement of a chloro group with a methyl group can alter the metabolism of a compound. estranky.sk

In the context of designing Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, a molecular hybridization and scaffold hopping approach was utilized, starting from a pyrrolo[2,3-d]pyrimidine scaffold. mdpi.com This led to the identification of a potent inhibitor with favorable ADME properties. mdpi.com

These strategies offer a rational approach to modify the this compound core, not just by simple functional group modifications, but by fundamentally altering the heterocyclic scaffold to achieve desired therapeutic properties.

Potential Applications of 2 2 Hydroxyethyl Pyrimidin 5 Ol in Chemical Biology and Advanced Materials Research

Development as Chemical Probes for Elucidating Biological Mechanisms

Chemical probes are essential tools for dissecting complex biological processes. The structure of 2-(2-Hydroxyethyl)pyrimidin-5-ol, with its reactive hydroxyl groups and heterocyclic pyrimidine (B1678525) core, makes it an interesting candidate for development into such probes. Pyrimidine derivatives are known to interact with a wide array of biological targets, and functional groups like the hydroxyl and hydroxyethyl (B10761427) moieties can be used for conjugation to reporter molecules such as fluorophores or affinity tags.

The pyrimidine ring itself is a key component of nucleobases, suggesting that probes based on this scaffold could be used to study enzymes and proteins involved in nucleic acid metabolism. nih.gov Furthermore, the hydroxyl groups on this compound could serve as handles for the attachment of photoaffinity labels or clickable handles for bioorthogonal chemistry, allowing for the identification of binding partners within a cellular context. The development of such probes would be invaluable for target identification and validation in drug discovery programs.

Role as Synthetic Intermediates for Complex Molecule Libraries in Organic Synthesis

The functional group arrangement of this compound makes it a versatile synthetic intermediate for the construction of diverse chemical libraries. The pyrimidine core can be further functionalized through various organic reactions, and the hydroxyl groups provide sites for derivatization. nih.govrsc.org Recent advances in synthetic methodologies, such as multicomponent reactions and C-H functionalization, have expanded the toolkit for modifying pyrimidine scaffolds. thieme-connect.comacs.org

The hydroxyl group at the 5-position can influence the reactivity of the pyrimidine ring, and both hydroxyl groups can be transformed into a variety of other functional groups, such as esters, ethers, and halides. These transformations would allow for the generation of a library of derivatives with diverse physicochemical properties. Such libraries are crucial for screening against biological targets to identify new lead compounds in drug discovery. For example, the synthesis of pyrimidine derivatives has been a key strategy in the development of anticancer and antiviral agents. gsconlinepress.comnih.gov

Potential Synthetic Transformations Reagents and Conditions Resulting Functional Group
EsterificationAcyl chloride, pyridine (B92270)Ester
EtherificationAlkyl halide, base (e.g., NaH)Ether
HalogenationSOCl₂, PBr₃Halide
OxidationPCC, DMPAldehyde, Ketone
Cross-coupling ReactionsBoronic acids, Palladium catalystAryl/heteroaryl substitution

Applications in Material Science and Engineering

The unique electronic and coordination properties of the pyrimidine ring suggest potential applications for this compound in material science.

Corrosion Inhibition: Nitrogen-containing heterocyclic compounds, including pyrimidine derivatives, are known to be effective corrosion inhibitors for various metals and alloys. mdpi.com The nitrogen atoms and π-electrons of the pyrimidine ring can coordinate with metal surfaces, forming a protective film that inhibits corrosion. The hydroxyl groups in this compound could further enhance its adsorption onto the metal surface through hydrogen bonding, thereby improving its inhibitory efficiency.

Polymer Chemistry: The bifunctional nature of this compound, with its two hydroxyl groups, allows it to act as a monomer or a cross-linking agent in polymerization reactions. It could potentially be incorporated into polyesters, polyurethanes, or other polymers to impart specific properties such as thermal stability, flame retardancy, or altered solubility, owing to the presence of the heterocyclic pyrimidine ring.

Utility as Reference Standards for Analytical Method Development and Validation

In analytical chemistry, well-characterized reference standards are essential for the development and validation of analytical methods. As a unique chemical entity, this compound could serve as a reference standard in various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).

If this compound is identified as a metabolite of a drug or an environmental pollutant, having a pure, characterized standard would be crucial for its quantification in biological or environmental samples. Its distinct chemical structure would produce a unique analytical signature, allowing for its unambiguous identification and measurement.

Analytical Technique Potential Use of this compound
High-Performance Liquid Chromatography (HPLC)Reference standard for retention time and quantification.
Gas Chromatography (GC)Derivatized standard for analysis of volatile pyrimidines.
Mass Spectrometry (MS)Standard for fragmentation pattern and accurate mass measurement.
Nuclear Magnetic Resonance (NMR) SpectroscopyReference for chemical shift and structural confirmation.

Future Directions and Emerging Research Avenues for 2 2 Hydroxyethyl Pyrimidin 5 Ol

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of compounds like 2-(2-Hydroxyethyl)pyrimidin-5-ol. These computational tools can analyze vast datasets to predict the physicochemical properties, biological activity, and potential toxicity of novel derivatives. By building predictive models, researchers can virtually screen extensive libraries of related structures to identify candidates with enhanced efficacy or improved pharmacokinetic profiles. This in-silico approach significantly reduces the time and cost associated with traditional trial-and-error laboratory synthesis and testing.

Furthermore, generative AI models can propose entirely new molecular structures based on desired characteristics, pushing the boundaries of chemical innovation. For this compound, AI could be employed to design analogs with optimized binding affinity to a specific biological target or to predict metabolic pathways, thereby guiding the development of more effective and safer therapeutic agents.

Table 1: Potential Applications of AI/ML in the Study of this compound

AI/ML ApplicationDescriptionPotential Impact on Research
Quantitative Structure-Activity Relationship (QSAR) Modeling Predicting the biological activity of derivatives based on their molecular structure.Accelerated identification of potent analogs.
ADMET Prediction Forecasting the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new compounds.Early-stage deselection of candidates with unfavorable properties.
Generative Molecular Design Creating novel molecular structures with desired properties.Discovery of innovative derivatives with enhanced performance.
Retrosynthesis Prediction Identifying optimal synthetic routes for target molecules.More efficient and cost-effective chemical synthesis.

Exploration of Sustainable Synthetic Methodologies for Green Chemistry

In an era of increasing environmental awareness, the development of sustainable and green synthetic methods for this compound is a critical research focus. Green chemistry principles aim to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.

Future research will likely explore biocatalysis, employing enzymes to carry out specific chemical transformations under mild conditions, thereby avoiding the use of harsh reagents and solvents. Another promising area is the use of renewable starting materials to reduce reliance on petrochemicals. Flow chemistry, where reactions are performed in continuous-flowing systems, offers advantages in terms of safety, scalability, and process control, contributing to a greener synthetic pathway. The goal is to develop an economically viable and environmentally friendly process for the large-scale production of this compound and its derivatives.

Discovery of Undiscovered Biological Targets and Pathways through Phenotypic Screening

While the known biological activities of this compound may be limited, phenotypic screening offers a powerful approach to uncover novel therapeutic applications. Unlike target-based screening, which focuses on a known protein or pathway, phenotypic screening assesses the effects of a compound on cell morphology, function, or behavior without a preconceived notion of its mechanism of action. nih.govnih.gov

By exposing various cell types, including those derived from patients with specific diseases, to this compound, researchers can identify unexpected therapeutic effects. nih.govnih.gov A positive "hit" in a phenotypic screen can then initiate a "target deconvolution" process to identify the molecular target and pathway responsible for the observed effect. This approach has the potential to reveal entirely new biology and open up new avenues for drug development. Given that pyrimidine (B1678525) derivatives are known to possess a wide range of biological activities, it is plausible that this compound interacts with yet-to-be-discovered cellular targets. mdpi.com

Development of Advanced Analytical Techniques for Real-Time Monitoring and Characterization

A deeper understanding of the behavior of this compound in complex biological systems necessitates the development of advanced analytical techniques. Methods that allow for real-time monitoring and characterization of the compound and its metabolites within living cells or organisms are of particular interest.

Techniques such as in-cell Nuclear Magnetic Resonance (NMR) spectroscopy and advanced mass spectrometry imaging can provide unprecedented insights into the compound's localization, binding interactions, and metabolic fate at a subcellular level. The development of fluorescent probes derived from this compound could enable its visualization and tracking using high-resolution microscopy. These advanced analytical tools will be instrumental in elucidating its mechanism of action and in understanding the dynamic processes that govern its biological effects.

Investigation of this compound in Supramolecular Chemistry and Self-Assembly

The molecular structure of this compound, featuring both hydrogen bond donors (hydroxyl group) and acceptors (pyrimidine ring nitrogens), makes it an intriguing candidate for studies in supramolecular chemistry. This field explores the non-covalent interactions between molecules, leading to the formation of well-defined, functional assemblies.

Future research could investigate the ability of this compound to self-assemble into higher-order structures, such as gels, liquid crystals, or nanoparticles. The formation of these supramolecular structures could be triggered by changes in environmental conditions like pH, temperature, or the presence of specific ions. Such self-assembling systems could have applications in drug delivery, biomaterials, and sensor technology. By understanding and controlling the self-assembly of this compound, scientists could create novel materials with tailored properties and functions.

Q & A

Basic: What synthetic methodologies are commonly employed for 2-(2-Hydroxyethyl)pyrimidin-5-ol, and how can reaction conditions be optimized for improved yields?

The synthesis of pyrimidine derivatives like this compound often involves nucleophilic substitution or condensation reactions. For example, hydroxyl-containing pyrimidines can be synthesized via acid-catalyzed cyclization of urea derivatives with β-keto esters or through functionalization of pre-formed pyrimidine cores using hydroxyethyl groups . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions.
  • Catalysts : Lewis acids (e.g., ZnCl₂) or glacial acetic acid can accelerate cyclization .
  • Temperature control : Reflux conditions (e.g., EtOH/H₂O at 80–100°C) improve reaction rates while minimizing side products .
    Yield optimization requires iterative adjustment of stoichiometry, solvent purity, and reaction time .

Advanced: How can computational chemistry aid in predicting the regioselectivity of this compound in nucleophilic reactions?

Density Functional Theory (DFT) calculations can model electron density distribution and frontier molecular orbitals (HOMO/LUMO) to predict reactive sites. For instance:

  • Electrostatic potential maps identify nucleophilic/electrophilic regions on the pyrimidine ring.
  • Transition state modeling (e.g., using Gaussian or ORCA software) evaluates activation barriers for competing reaction pathways .
    Benchmarking computational results against experimental NMR or X-ray crystallography data (e.g., bond angles from ) validates predictions .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

  • NMR :
    • ¹H NMR : Hydroxyethyl protons (δ 3.5–4.0 ppm, split into triplets) and pyrimidine aromatic protons (δ 8.0–9.0 ppm) confirm substitution patterns .
    • ¹³C NMR : Carbonyl groups (δ 160–170 ppm) and hydroxymethyl carbons (δ 60–70 ppm) verify functionalization .
  • IR : O-H stretches (3200–3600 cm⁻¹) and C=N/C=O vibrations (1650–1750 cm⁻¹) indicate structural motifs .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation pathways .

Advanced: How can discrepancies in reported biological activities of this compound be systematically addressed?

Contradictions in bioactivity data (e.g., antimicrobial vs. inactive results) may arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing under identical pH/temperature) .
  • Structural analogs : Compare activity across analogs (e.g., ’s trifluoromethyl derivatives) to isolate substituent effects .
  • Meta-analysis : Aggregate data from multiple studies to identify trends, using statistical tools (e.g., ANOVA) to account for experimental noise .

Basic: How does the hydroxymethyl group influence the physicochemical properties of this compound?

  • Solubility : The hydroxyethyl group enhances hydrophilicity, improving aqueous solubility compared to non-polar pyrimidines.
  • Stability : Hydrogen bonding with adjacent groups (e.g., pyrimidine N atoms) mitigates degradation under acidic conditions .
  • pH sensitivity : Protonation/deprotonation of the hydroxyl group (pKa ~10–12) affects solubility and reactivity in buffered systems .

Advanced: What experimental strategies quantify the binding affinity of this compound with thiamine biosynthesis enzymes?

  • Surface Plasmon Resonance (SPR) : Immobilize enzymes on sensor chips to measure real-time binding kinetics (ka/kd) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for enzyme-ligand interactions.
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., thiamine kinase) to resolve binding modes at Ångström resolution .
  • Mutagenesis studies : Replace key amino acids (e.g., catalytic residues) to validate binding site specificity .

Basic: What chromatographic methods are recommended for purity analysis of this compound?

  • HPLC : Use C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) for baseline separation. Monitor at 254 nm (pyrimidine absorbance) .
  • TLC : Silica gel plates with ethyl acetate/hexane (3:7) visualize spots under UV254.
  • GC-MS : For volatile derivatives (e.g., silylated hydroxyethyl groups), use helium carrier gas and electron ionization .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

  • Substituent scanning : Replace hydroxyethyl with bulkier groups (e.g., trifluoromethyl in ) to assess steric effects .
  • Electron-withdrawing/donating groups : Modify para positions to alter electron density and binding affinity (e.g., nitro groups increase electrophilicity) .
  • Bioisosteric replacement : Substitute hydroxyethyl with thioethyl or aminoethyl to evaluate metabolic stability .

Basic: What are the stability considerations for storing this compound in laboratory settings?

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
  • Light sensitivity : Use amber vials to avoid UV-induced degradation.
  • Humidity control : Silica gel desiccants minimize moisture absorption .

Advanced: What mechanistic insights can be gained from kinetic studies of this compound’s degradation under oxidative conditions?

  • Pseudo-first-order kinetics : Monitor degradation via UV-Vis at λmax to determine rate constants (kobs).
  • LC-MS/MS : Identify degradation products (e.g., pyrimidine ring cleavage or hydroxyethyl oxidation) .
  • Radical trapping : Add antioxidants (e.g., BHT) to assess ROS-mediated pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.